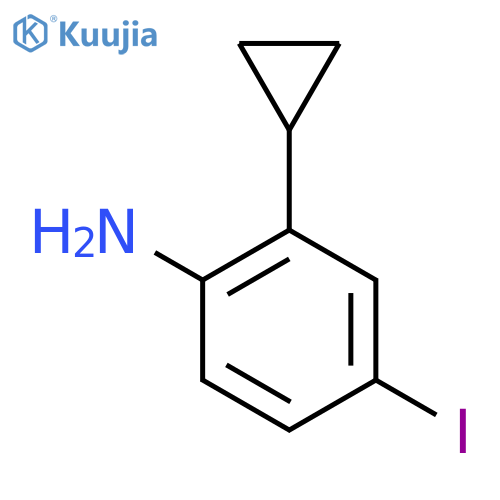Cas no 1704065-05-3 (2-Cyclopropyl-4-iodoaniline)

2-Cyclopropyl-4-iodoaniline 化学的及び物理的性質
名前と識別子
-
- 2-cyclopropyl-4-iodoaniline
- FCH2502893
- AM87881
- 2-Cyclopropyl-4-iodoaniline
-
- インチ: 1S/C9H10IN/c10-7-3-4-9(11)8(5-7)6-1-2-6/h3-6H,1-2,11H2
- InChIKey: RYYAHNBRRNJYCL-UHFFFAOYSA-N
- ほほえんだ: IC1C=CC(=C(C=1)C1CC1)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 145
- トポロジー分子極性表面積: 26
2-Cyclopropyl-4-iodoaniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7763146-0.1g |
2-cyclopropyl-4-iodoaniline |
1704065-05-3 | 95.0% | 0.1g |
$439.0 | 2025-02-22 | |
| Enamine | EN300-7763146-2.5g |
2-cyclopropyl-4-iodoaniline |
1704065-05-3 | 95.0% | 2.5g |
$978.0 | 2025-02-22 | |
| Enamine | EN300-7763146-10.0g |
2-cyclopropyl-4-iodoaniline |
1704065-05-3 | 95.0% | 10.0g |
$2146.0 | 2025-02-22 | |
| TRC | C123180-250mg |
2-Cyclopropyl-4-iodoaniline |
1704065-05-3 | 250mg |
$ 510.00 | 2022-06-06 | ||
| Apollo Scientific | OR42059-250mg |
2-Cyclopropyl-4-iodoaniline |
1704065-05-3 | 250mg |
£35.00 | 2025-02-20 | ||
| TRC | C123180-500mg |
2-Cyclopropyl-4-iodoaniline |
1704065-05-3 | 500mg |
$ 850.00 | 2022-06-06 | ||
| Enamine | EN300-7763146-5.0g |
2-cyclopropyl-4-iodoaniline |
1704065-05-3 | 95.0% | 5.0g |
$1448.0 | 2025-02-22 | |
| Enamine | EN300-7763146-0.5g |
2-cyclopropyl-4-iodoaniline |
1704065-05-3 | 95.0% | 0.5g |
$479.0 | 2025-02-22 | |
| Enamine | EN300-7763146-0.05g |
2-cyclopropyl-4-iodoaniline |
1704065-05-3 | 95.0% | 0.05g |
$419.0 | 2025-02-22 | |
| Enamine | EN300-7763146-0.25g |
2-cyclopropyl-4-iodoaniline |
1704065-05-3 | 95.0% | 0.25g |
$459.0 | 2025-02-22 |
2-Cyclopropyl-4-iodoaniline 関連文献
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
4. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
10. Channel structure for guest inclusion based on hexameric assembly of thiacalix[4]arene analogue†Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
2-Cyclopropyl-4-iodoanilineに関する追加情報
Chemical Profile of 2-Cyclopropyl-4-iodoaniline (CAS No. 1704065-05-3)
2-Cyclopropyl-4-iodoaniline, identified by the Chemical Abstracts Service Number (CAS No.) 1704065-05-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of iodoanilines, which are widely recognized for their versatile applications in drug discovery and development. The structural features of 2-cyclopropyl-4-iodoaniline, particularly the presence of a cyclopropyl group and an iodine substituent on the aniline ring, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry.
The cyclopropyl moiety in 2-cyclopropyl-4-iodoaniline introduces a rigid three-membered ring structure, which can influence the electronic and steric properties of the molecule. This feature is particularly useful in medicinal chemistry, where such structural elements can enhance binding affinity to biological targets. The iodine atom, on the other hand, serves as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings. These reactions are pivotal in constructing complex molecular architectures, including biaryl systems that are prevalent in many bioactive compounds.
In recent years, 2-cyclopropyl-4-iodoaniline has been explored as a key building block in the synthesis of novel pharmaceutical agents. Its incorporation into drug candidates has shown promise in several therapeutic areas. For instance, studies have demonstrated its utility in developing small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are involved in numerous cellular processes and are often implicated in diseases such as cancer and inflammation. By designing molecules that selectively modulate PPIs, researchers aim to develop more effective therapeutic strategies.
Moreover, the iodoaniline scaffold has been investigated for its potential in anticancer applications. The iodine substituent allows for facile introduction of photoreactive groups, enabling photochemical internalization (PCI) techniques. PCI leverages light activation to enhance drug delivery and efficacy, particularly in tumor therapy. Preclinical studies using derivatives of 2-cyclopropyl-4-iodoaniline have shown encouraging results in inhibiting tumor growth and improving survival rates in animal models. These findings highlight the compound's potential as a lead molecule for further optimization.
The synthesis of 2-cyclopropyl-4-iodoaniline involves multi-step organic transformations that highlight its synthetic versatility. One common approach involves the iodination of 2-cyclopropylaniline using an appropriate iodinating agent under controlled conditions. This reaction requires careful optimization to ensure high yield and purity while minimizing side products. Advances in catalytic systems and green chemistry principles have further refined these synthetic routes, making them more efficient and environmentally sustainable.
Recent research has also explored the pharmacokinetic properties of 2-cyclopropyl-4-iodoaniline derivatives. Understanding how these compounds are absorbed, distributed, metabolized, and excreted (ADME) is crucial for their translation from bench to bedside. Computational modeling techniques have been employed to predict ADME profiles, allowing researchers to design molecules with improved pharmacokinetic properties from the outset. This computational screening has accelerated the discovery process and reduced the time required for lead optimization.
The role of 2-cyclopropyl-4-iodoaniline in medicinal chemistry extends beyond its use as a building block. It has also been employed as a probe molecule to study enzyme mechanisms and interactions. For example, its derivatives have been used to investigate the activity of cytochrome P450 enzymes, which are critical for drug metabolism. By understanding how these enzymes interact with substrates like 2-cyclopropyl-4-iodoaniline, researchers can design drugs that are more resistant to metabolic degradation or that selectively target specific enzymes.
In conclusion, 2-Cyclopropyl-4-iodoaniline (CAS No. 1704065-05-3) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and versatile reactivity. Its applications in drug discovery span multiple therapeutic areas, including oncology, inflammation, and protein-protein interaction modulation. The compound's synthetic accessibility and potential for further derivatization make it an invaluable asset for medicinal chemists seeking to develop novel therapeutic agents.
1704065-05-3 (2-Cyclopropyl-4-iodoaniline) 関連製品
- 2138531-06-1(1-(2-Tert-butyl-5-hydroxycyclohexyl)-1,2-dihydropyrazin-2-one)
- 2171695-76-2(3-(4-bromo-2,3-dichlorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 960-24-7(1-Methylcyclohexylphthalic Acid Ester)
- 2034522-38-6(4-(4-methoxypiperidin-1-yl)-N-2-(trifluoromethyl)phenylbenzamide)
- 947407-86-5(4-bromo-1,5-dihydro-2H-Pyrrol-2-one)
- 1804733-03-6(3-(Fluoromethyl)-6-iodo-2-methyl-4-(trifluoromethoxy)pyridine)
- 2228748-82-9(3,3-difluoro-1-5-(trifluoromethyl)thiophen-2-ylcyclobutan-1-amine)
- 946344-22-5(N-(5-phenyl-1,2-oxazol-3-yl)methyl-1-benzofuran-2-carboxamide)
- 1214365-20-4(3,5-Di(pyridin-4-yl)picolinonitrile)
- 1935916-85-0(Ethanethioic acid, S-[3-(methylthio)phenyl] ester)
